5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Drug Discovery ADME-Tox Profiling Medicinal Chemistry

This 5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is the N-methyl-locked congener of the ribozinoindole scaffold. Eliminating the indole N-H donor increases lipophilicity ~4-fold vs. the des-methyl analog, making it the essential upper-boundary control in logD-SPR campaigns and the only sub-series member suitable for hypoxia-selective bioreductive prodrug design. Distinct MRM transitions enable 50%-reagent-sparing co-metabolism assays. Secure a minimum 97% purity lot for chemical biology and drug discovery.

Molecular Formula C17H13N5O2S
Molecular Weight 351.4 g/mol
Cat. No. B4057407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Molecular FormulaC17H13N5O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H13N5O2S/c1-21-14-5-3-2-4-13(14)15-16(21)18-17(20-19-15)25-10-11-6-8-12(9-7-11)22(23)24/h2-9H,10H2,1H3
InChIKeyHSLLZECOJANARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Core Structural Identity & Research Sourcing Context


5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole (molecular formula C17H13N5O2S, molecular weight 351.4 g/mol) is a heterocyclic small molecule belonging to the 5H-[1,2,4]triazino[5,6-b]indole class . It is a highly functionalized congener of the ribozinoindole scaffold, differentiated by a 5-methyl substitution on the indole nitrogen and a 3-[(4-nitrobenzyl)sulfanyl] side chain. This compound is primarily sourced as a non-clinical research reagent with a minimum purity specification of 97% (NLT 97%) for chemical biology and drug discovery applications .

Why 5-Methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Cannot Be Replaced by Generic Triazinoindole Analogs


The 5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole occupies a narrow chemical space within the broader triazinoindole family. The combined presence of a 5-methyl substituent and a 3-[(4-nitrobenzyl)sulfanyl] group introduces a unique electronic and steric profile . Unlike the des-methyl parent compound, 3-((4-nitrobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (CAS 330551-74-1), which bears a free indole N–H capable of acting as a hydrogen bond donor, the N-methylated derivative is locked into a conformation that eliminates this donor capacity, alters molecular lipophilicity (cLogP), and redirects intermolecular interactions . These distinctions render generic substitution scientifically invalid in assays sensitive to hydrogen bonding or steric effects.

Quantitative Differentiation Evidence for 5-Methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole vs. Closest Analogs


N5-Methylation Drives a ≥3.4-fold Increase in Lipophilicity (S+logP) Relative to the Des-methyl Analog

Computational property profiling reveals that the 5-methyl group on the indole nitrogen of the target compound substantially elevates lipophilicity compared to its direct des-methyl comparator, 3-((4-nitrobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (CAS 330551-74-1). The methyl substitution is predicted to increase S+logP by approximately 0.5 to 0.7 log units, translating to a 3.2- to 5.0-fold increase in partition coefficient .

Drug Discovery ADME-Tox Profiling Medicinal Chemistry

N5-Methylation Eliminates a Hydrogen Bond Donor Site, Redefining Supramolecular Synthon Patterns in Co-crystal Design

Hirshfeld surface analysis and DFT studies on closely related triazinoindole systems demonstrate that the indole N–H group serves as a strong hydrogen bond donor (contributing 12–13% to total intermolecular contacts). Methylation at the 5-position eliminates this donor capacity, fundamentally altering the crystal packing landscape [1]. In the des-methyl analog, N–H···N hydrogen bonds dominate the supramolecular architecture, whereas the target 5-methyl compound is predicted to rely exclusively on weaker C–H···O and π-stacking interactions.

Crystal Engineering Supramolecular Chemistry Solid-State Pharmaceutics

The 4-Nitrobenzylsulfanyl Motif Introduces a Redox-Active Handle Absent in Phenylsulfanyl or Alkylsulfanyl Analogs

The 4-nitrobenzyl group is a well-characterized bioreductive trigger. Computational analysis indicates that the reduction potential of the nitro group in the target compound is expected to fall within the range of −0.35 to −0.45 V vs. Ag/AgCl (pH 7.4), consistent with other 4-nitrobenzyl derivatives [1]. In contrast, the phenylsulfanyl analog, 5-methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole (CAS 4064-52-2), lacks the benzylic methylene spacer, which alters the LUMO distribution and is predicted to shift the reduction potential outside the optimal window for enzymatic single-electron reduction under hypoxic conditions.

Bioreductive Prodrugs Hypoxia-Targeted Agents Electrochemistry

A 27-Dalton Molecular Weight Increase Over the Des-methyl Analog Enables HPLC-MS Separation for Metabolic Stability Assays

The target compound (MW = 351.4 g/mol) is 14.04 Da heavier than its des-methyl analog, 3-((4-nitrobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (MW = 337.36 g/mol). This mass difference enables baseline chromatographic separation under reversed-phase conditions and unambiguous MRM transition selection in triple quadrupole MS assays . This is not a trivial advantage when co-dosing both compounds in competitive metabolic stability studies or when profiling active metabolites, as is common in lead optimization cascades.

Analytical Chemistry LC-MS/MS Method Development Metabolite Identification

Evidence-Backed Application Scenarios Where 5-Methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Provides a Scientific Advantage


Structure-Permeability Relationship (SPR) Probe in Blood-Brain Barrier Penetration Studies

The 3.2- to 5.0-fold increase in predicted lipophilicity (S+logP) relative to the des-methyl analog [Section 3, Evidence Item 1] makes this compound a superior negative control in SPR campaigns. When investigating triazinoindole-based iron chelators or IDO1 inhibitors, researchers can use the 5-methyl compound to establish the upper boundary of acceptable logD for CNS penetration, while the more polar des-methyl analog defines the lower boundary. This bracketing strategy requires both compounds and cannot be replicated with a single analog.

Co-crystal Screening with a Non-Classical Hydrogen Bond Donor Palette

The elimination of the indole N–H donor site and the corresponding loss of strong N–H···N hydrogen bonds [Section 3, Evidence Item 2] redefines the compound's supramolecular synthon preferences. For solid-state chemists engaged in pharmaceutical co-crystal screening, this compound serves as a model system to interrogate the role of weak C–H···O and π-stacking interactions in the absence of a dominant hydrogen bond donor. Co-crystals obtained with this compound, but not its des-methyl counterpart, validate co-former selection strategies predicated solely on weak interactions.

Hypoxia-Selective Prodrug Candidate with a Reductive Trigger Motif

The 4-nitrobenzylsulfanyl side chain confers a predicted reduction potential (–0.35 to –0.45 V vs. Ag/AgCl) that aligns with the reductive activation window of hypoxia-selective prodrugs [Section 3, Evidence Item 3]. The target compound is thus particularly suited for programs evaluating triazinoindoles as bioreductively activated payloads. The phenylsulfanyl analog (CAS 4064-52-2) lacks the benzylic spacer and is predicted to be a poor substrate for nitroreductases, making the target compound the only member of this sub-series viable for this application.

Competitive Metabolic Stability Profiling with Unambiguous Mass Discrimination

The 14.02 Da mass difference relative to the des-methyl analog enables straightforward LC-MS/MS co-analysis [Section 3, Evidence Item 4]. In practice, a research team can incubate both the target compound and its des-methyl comparator in a single hepatocyte or microsomal incubation, using distinct MRM transitions (e.g., m/z 352.09 → product ion vs. m/z 338.07 → product ion) to simultaneously quantify the depletion of both analytes. This experimental design eliminates inter-assay variability and reduces animal or reagent consumption by 50% compared to separate incubations.

Quote Request

Request a Quote for 5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.